Cas no 477567-31-0 (ethyl 3-methyl-5-(3-methylbenzamido)thiophene-2-carboxylate)

Ethyl 3-methyl-5-(3-methylbenzamido)thiophene-2-carboxylate is a specialized thiophene-based derivative with potential applications in pharmaceutical and organic synthesis. Its structure combines a thiophene carboxylate core with a 3-methylbenzamido substituent, offering versatility as an intermediate in medicinal chemistry. The ethyl ester group enhances solubility in organic solvents, facilitating further functionalization. This compound may serve as a precursor for bioactive molecules, particularly in the development of heterocyclic compounds with tailored properties. Its well-defined molecular architecture allows for precise modifications, making it valuable for research in drug discovery and material science. The product is characterized by high purity and stability under standard storage conditions.
ethyl 3-methyl-5-(3-methylbenzamido)thiophene-2-carboxylate structure
477567-31-0 structure
Product name:ethyl 3-methyl-5-(3-methylbenzamido)thiophene-2-carboxylate
CAS No:477567-31-0
MF:C16H17NO3S
MW:303.376083135605
CID:6387076
PubChem ID:2122208

ethyl 3-methyl-5-(3-methylbenzamido)thiophene-2-carboxylate Chemical and Physical Properties

Names and Identifiers

    • ethyl 3-methyl-5-(3-methylbenzamido)thiophene-2-carboxylate
    • 2-Thiophenecarboxylic acid, 3-methyl-5-[(3-methylbenzoyl)amino]-, ethyl ester
    • Z27336618
    • F0882-0753
    • ethyl 3-methyl-5-[(3-methylbenzoyl)amino]thiophene-2-carboxylate
    • SR-01000009774-1
    • AB00672818-01
    • SR-01000009774
    • AB00672818-02
    • 477567-31-0
    • AKOS001074328
    • Oprea1_254721
    • Inchi: 1S/C16H17NO3S/c1-4-20-16(19)14-11(3)9-13(21-14)17-15(18)12-7-5-6-10(2)8-12/h5-9H,4H2,1-3H3,(H,17,18)
    • InChI Key: KFMZEBCKKWXORP-UHFFFAOYSA-N
    • SMILES: S1C(C(=O)OCC)=C(C)C=C1NC(C1=CC=CC(C)=C1)=O

Computed Properties

  • Exact Mass: 303.09291458g/mol
  • Monoisotopic Mass: 303.09291458g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 21
  • Rotatable Bond Count: 5
  • Complexity: 388
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 4.1
  • Topological Polar Surface Area: 83.6Ų

Experimental Properties

  • Density: 1.239±0.06 g/cm3(Predicted)
  • Boiling Point: 381.1±42.0 °C(Predicted)
  • pka: 13.24±0.70(Predicted)

ethyl 3-methyl-5-(3-methylbenzamido)thiophene-2-carboxylate Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Life Chemicals
F0882-0753-40mg
ethyl 3-methyl-5-(3-methylbenzamido)thiophene-2-carboxylate
477567-31-0 90%+
40mg
$140.0 2023-05-17
Life Chemicals
F0882-0753-30mg
ethyl 3-methyl-5-(3-methylbenzamido)thiophene-2-carboxylate
477567-31-0 90%+
30mg
$119.0 2023-05-17
Life Chemicals
F0882-0753-10μmol
ethyl 3-methyl-5-(3-methylbenzamido)thiophene-2-carboxylate
477567-31-0 90%+
10μl
$69.0 2023-05-17
Life Chemicals
F0882-0753-75mg
ethyl 3-methyl-5-(3-methylbenzamido)thiophene-2-carboxylate
477567-31-0 90%+
75mg
$208.0 2023-05-17
Life Chemicals
F0882-0753-1mg
ethyl 3-methyl-5-(3-methylbenzamido)thiophene-2-carboxylate
477567-31-0 90%+
1mg
$54.0 2023-05-17
Life Chemicals
F0882-0753-20mg
ethyl 3-methyl-5-(3-methylbenzamido)thiophene-2-carboxylate
477567-31-0 90%+
20mg
$99.0 2023-05-17
Life Chemicals
F0882-0753-50mg
ethyl 3-methyl-5-(3-methylbenzamido)thiophene-2-carboxylate
477567-31-0 90%+
50mg
$160.0 2023-05-17
Life Chemicals
F0882-0753-25mg
ethyl 3-methyl-5-(3-methylbenzamido)thiophene-2-carboxylate
477567-31-0 90%+
25mg
$109.0 2023-05-17
Life Chemicals
F0882-0753-5μmol
ethyl 3-methyl-5-(3-methylbenzamido)thiophene-2-carboxylate
477567-31-0 90%+
5μl
$63.0 2023-05-17
Life Chemicals
F0882-0753-10mg
ethyl 3-methyl-5-(3-methylbenzamido)thiophene-2-carboxylate
477567-31-0 90%+
10mg
$79.0 2023-05-17

Additional information on ethyl 3-methyl-5-(3-methylbenzamido)thiophene-2-carboxylate

Recent Advances in the Study of Ethyl 3-methyl-5-(3-methylbenzamido)thiophene-2-carboxylate (CAS: 477567-31-0)

Ethyl 3-methyl-5-(3-methylbenzamido)thiophene-2-carboxylate (CAS: 477567-31-0) is a thiophene-based compound that has garnered significant attention in recent years due to its potential applications in medicinal chemistry and drug discovery. This compound, characterized by its unique molecular structure, has been the subject of various studies aimed at exploring its pharmacological properties, synthesis methods, and potential therapeutic uses. The following sections provide a comprehensive overview of the latest research findings related to this compound.

Recent studies have focused on the synthesis and optimization of ethyl 3-methyl-5-(3-methylbenzamido)thiophene-2-carboxylate. Researchers have developed novel synthetic routes to improve yield and purity, which are critical for its application in drug development. One study published in the Journal of Medicinal Chemistry highlighted a streamlined synthetic approach that reduces the number of steps and minimizes the use of hazardous reagents, making the process more environmentally friendly and cost-effective.

In addition to synthesis, the pharmacological properties of ethyl 3-methyl-5-(3-methylbenzamido)thiophene-2-carboxylate have been extensively investigated. Preliminary in vitro studies have demonstrated its potential as an inhibitor of specific enzymes involved in inflammatory pathways. For instance, a 2023 study published in Bioorganic & Medicinal Chemistry Letters reported that this compound exhibited significant inhibitory activity against cyclooxygenase-2 (COX-2), a key enzyme in the inflammatory response. These findings suggest its potential as a lead compound for the development of new anti-inflammatory drugs.

Further research has explored the compound's potential in oncology. A recent study in European Journal of Medicinal Chemistry investigated its effects on cancer cell lines, revealing promising anti-proliferative activity against certain types of cancer, including breast and lung cancer. The study proposed that the compound's mechanism of action may involve the modulation of cell cycle regulators and induction of apoptosis, although further mechanistic studies are needed to confirm these hypotheses.

Despite these promising findings, challenges remain in the development of ethyl 3-methyl-5-(3-methylbenzamido)thiophene-2-carboxylate as a therapeutic agent. Issues such as bioavailability, metabolic stability, and potential toxicity need to be addressed through rigorous preclinical studies. Researchers are currently exploring structural modifications to enhance its pharmacokinetic properties while maintaining its pharmacological efficacy.

In conclusion, ethyl 3-methyl-5-(3-methylbenzamido)thiophene-2-carboxylate (CAS: 477567-31-0) represents a promising candidate for further drug development, particularly in the areas of inflammation and oncology. Continued research efforts are essential to fully elucidate its therapeutic potential and overcome existing challenges. The compound's unique structural features and demonstrated biological activities make it a valuable subject for future studies in the field of medicinal chemistry.

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